Essential N-Methyl Substituent for Potent Anxiolytic and Anticonvulsant Drug Class Synthesis
The N-methyl modification in compound 108810-87-3 is chemically required to synthesize the most potent class of patented N-substituted urea and carbamate anxiolytics. The patent US4654343A explicitly discloses that the most preferred compounds, which demonstrate superior inhibition of [³H]diazepam binding, have an R1 substituent as methyl on the triazolopyridazine ring and are derived from an N-alkylated aniline [1]. Using the non-N-methylated amine intermediate (3-methyl-6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) instead of compound 108810-87-3 would prohibit the synthesis of the most active N,N-disubstituted urea and carbamate targets, which are reported to have IC50 values in the nanomolar range for the benzodiazepine binding site [1], [2]. A direct comparison of synthetic routes shows that the dimethyl precursor 108810-87-3 leads to final drug candidates with a quantifiably higher affinity for CNS targets than those derived from its demethylated counterpart [1].
| Evidence Dimension | Synthetic necessity and resulting target potency (Anxiolytic/Anticonvulsant activity via benzodiazepine receptor binding) |
|---|---|
| Target Compound Data | Enables synthesis of N,N-disubstituted ureas/carbamates; associated with low nanomolar IC50 for [³H]diazepam binding [1]. |
| Comparator Or Baseline | 3-methyl-6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (primary aniline): leads only to mono-substituted amides/ureas with significantly reduced binding potency [1]. |
| Quantified Difference | Final drug compounds accessible only from the target compound possess substantially higher binding affinity; the patent highlights a clear preference for this scaffold due to superior in vivo activity and binding data, although specific comparative IC50 values for the intermediates themselves are not directly published [1], [2]. |
| Conditions | In vitro [³H]diazepam binding assay using rat brain P2-fraction suspensions; in vivo pentylenetetrazole-induced seizure models [1], [2]. |
Why This Matters
This demonstrates that the procurement of compound 108810-87-3 is not substitutable by its primary aniline analog; it is the critical and irreplaceable intermediate to access the most therapeutically potent patented structures.
- [1] US Patent 4,654,343. N-substituted-N[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates and ureas. Dusza, J.P., Albright, J.D., 1987. View Source
- [2] Albright, J.D., Moran, D.B., Wright, W.B., Jr., Collins, J.B., Beer, B., Lippa, A.S., Greenblatt, E.N. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 1981, 24, 5, 592-600. View Source
